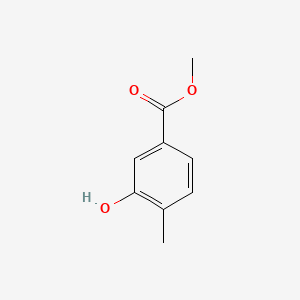

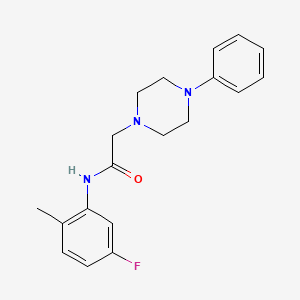

![molecular formula C21H23N3O3 B2552829 N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421480-85-4](/img/structure/B2552829.png)

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide, also known as BICP or BICP0, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BICP belongs to the class of compounds known as diazabicyclooctanes, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide shows promise in the field of supramolecular chemistry, particularly due to its ability to form stable structures through hydrogen bonding. This property is critical for the self-assembly of one-dimensional nanometer-sized rod-like structures, which has potential applications in nanotechnology and biomedical fields. The multivalent nature of related compounds, such as benzene-1,3,5-tricarboxamides (BTAs), drives their application in these domains. BTAs have shown significant potential due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior, indicating that similar compounds could have broad applications (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic Chemistry

The compound is a significant addition to the heterocyclic chemistry field, particularly in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These compounds are synthesized from o-phenylenediamines, indicating a structural relevance and potential synthetic utility in producing biologically active compounds. The vast array of applications and the synthetic strategies used to create these heterocyclic compounds underline the importance of this compound and related structures in medicinal chemistry and drug synthesis (Ibrahim, 2011).

Catalysis and Reaction Mechanism

The compound's structure suggests its potential utility in catalytic processes, such as the Michael addition reactions. The Michael addition is an essential method for C-C bond formation in the synthesis of natural products and drugs, often involving varied organic and inorganic bases. The structure of this compound, particularly the diazabicyclo[3.2.1]octane moiety, may offer unique catalytic properties that can be harnessed in various organic reactions, thus opening new avenues in synthetic chemistry (Thirupathi, Shalini Mamatha Jyothi, & Sripathi, 2022).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-21(22-16-6-9-19-20(10-16)27-14-26-19)24-17-7-8-18(24)13-23(12-17)11-15-4-2-1-3-5-15/h1-6,9-10,17-18H,7-8,11-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDGYGSQIJYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1N2C(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)